molecular formula C24H20O5S B11407061 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate

Cat. No.: B11407061
M. Wt: 420.5 g/mol
InChI Key: FIJIOZAZJACVNZ-UHFFFAOYSA-N
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Description

The compound 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE is a complex organic molecule that belongs to the class of benzoxathiol derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxathiol core, a phenyl group, and a phenoxyacetate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of a suitable thiol and a halogenated benzene derivative under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a methylphenyl chloride and an aluminum chloride catalyst.

    Attachment of the Phenoxyacetate Moiety: The final step involves the esterification of the benzoxathiol derivative with 2-(2,6-dimethylphenoxy)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxathiol core can interact with the active sites of enzymes, leading to inhibition of their activity. The phenyl and phenoxy groups can enhance binding affinity and selectivity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,6-DIMETHYLPHENOXY)ACETATE: can be compared with other benzoxathiol derivatives and phenoxyacetate compounds:

    Similar Compounds: 2-(4-Methylphenyl)-1,3-benzoxathiol, 2-(2,6-Dimethylphenoxy)acetic acid

    Uniqueness: The combination of the benzoxathiol core with the phenyl and phenoxyacetate groups provides a unique structural framework that can exhibit distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H20O5S

Molecular Weight

420.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C24H20O5S/c1-14-7-9-17(10-8-14)19-11-18(12-20-23(19)29-24(26)30-20)28-21(25)13-27-22-15(2)5-4-6-16(22)3/h4-12H,13H2,1-3H3

InChI Key

FIJIOZAZJACVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=C(C=CC=C4C)C)SC(=O)O3

Origin of Product

United States

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